molecular formula C21H18N2OS2 B2363845 7-[4-(methylsulfanyl)phenyl]-4-(thiophen-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene CAS No. 379722-80-2

7-[4-(methylsulfanyl)phenyl]-4-(thiophen-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene

Cat. No.: B2363845
CAS No.: 379722-80-2
M. Wt: 378.51
InChI Key: XLBLNJIQGKTQGR-UHFFFAOYSA-N
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Description

This tricyclic compound features a complex fused-ring system with heteroatoms (oxygen, nitrogen, sulfur) strategically positioned to influence its electronic and steric properties. The 8-oxa-5,6-diazatricyclo framework is central to its reactivity, while substituents like the 4-(methylsulfanyl)phenyl and thiophen-2-yl groups contribute to its distinct chemical behavior.

Properties

IUPAC Name

5-(4-methylsulfanylphenyl)-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2OS2/c1-25-15-10-8-14(9-11-15)21-23-18(16-5-2-3-6-19(16)24-21)13-17(22-23)20-7-4-12-26-20/h2-12,18,21H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLBLNJIQGKTQGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=CS4)C5=CC=CC=C5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 7-[4-(methylsulfanyl)phenyl]-4-(thiophen-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications to achieve the final product. Common reaction conditions include the use of catalysts, specific temperature controls, and solvent systems that facilitate the desired transformations. Industrial production methods may involve scaling up these reactions using continuous flow techniques and optimizing reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

7-[4-(methylsulfanyl)phenyl]-4-(thiophen-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: Reduction reactions can target the thiophene ring or other reducible functional groups within the molecule.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl or thiophene rings, leading to the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

7-[4-(methylsulfanyl)phenyl]-4-(thiophen-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene has several scientific research applications:

    Chemistry: It is studied for its potential as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s biological activity is explored for potential therapeutic applications, including its interaction with biological targets.

    Medicine: Research is conducted to investigate its potential as a drug candidate for various diseases, leveraging its unique structural features.

    Industry: The compound may find applications in the development of new materials with specific properties, such as conductivity or reactivity.

Mechanism of Action

The mechanism of action of 7-[4-(methylsulfanyl)phenyl]-4-(thiophen-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Heteroatom Arrangement and Ring Systems
  • Target Compound : The 8-oxa-5,6-diazatricyclo core integrates oxygen and nitrogen within a strained tricyclic scaffold. The thiophen-2-yl and methylsulfanylphenyl groups introduce sulfur-based electron-donating and π-conjugative effects .
  • Analog 1 : 9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 (from )
    • Features a tetracyclic system with two sulfur atoms (3,7-dithia) and one nitrogen (5-aza).
    • The 4-methoxyphenyl group provides electron-donating effects, contrasting with the methylsulfanyl group in the target compound .
  • Analog 2: 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione (from ) Contains a spiro[4.5]decane framework with benzothiazole and dimethylamino substituents. The absence of sulfur in the core structure differentiates it from the target compound, though both share oxygen and nitrogen heteroatoms .
Substituent Effects
  • The methylsulfanyl group in the target compound enhances lipophilicity and may participate in sulfur-based interactions (e.g., hydrogen bonding or π-stacking). In contrast, analogs with methoxy or dimethylamino groups () prioritize electronic modulation over hydrophobic interactions .

Physicochemical Properties

Key spectral and analytical comparisons are summarized below:

Property Target Compound Analog 1 () Analog 2 ()
13C-NMR Shifts (ppm) Not reported C-3 (5.3 ppm shift in disulfide) Spiro-C (~120–140 ppm)
Sulfur Content Two sulfur atoms (thiophen, SMe) Two sulfur atoms (3,7-dithia) One sulfur (benzothiazole)
Key Functional Groups Methylsulfanyl, thiophen Methoxyphenyl, dithia Dimethylamino, benzothiazole
  • The target compound’s methylsulfanyl group may exhibit NMR shifts similar to disulfide derivatives in (e.g., 5.3 ppm for C-3 in disulfides) .
  • Analog 2’s spiro carbon resonates at higher ppm (~120–140) due to ring strain, a feature absent in the target compound .

Reactivity and Stability

  • Target Compound: The methylsulfanyl group is less acidic than thiophenol derivatives (), reducing susceptibility to radical or acid-catalyzed reactions. This contrasts with disulfide-forming analogs in , where thiophenol reacts under photolytic conditions .
  • Analog 1 () : The dithia system may undergo oxidation to disulfides, whereas the target compound’s sulfur is stabilized in aromatic and alkyl contexts .

Biological Activity

The compound 7-[4-(methylsulfanyl)phenyl]-4-(thiophen-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene is a member of a class of organic compounds that exhibit significant biological activity. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound based on various research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiophene ring and subsequent functionalization with methylsulfanyl and phenyl groups. Precise reaction conditions and purification methods are crucial for obtaining high yields of the desired product.

Antimicrobial Activity

Recent studies have indicated that compounds similar to This compound exhibit notable antimicrobial properties:

  • Antibacterial Activity : Compounds derived from similar structures have shown potent activity against various strains of bacteria including MRSA, E. coli, and Klebsiella pneumoniae. For instance, a related compound demonstrated growth inhibition rates ranging from 85% to 97% against these pathogens .
  • Minimum Inhibitory Concentrations (MIC) : The MIC values for these compounds were comparable to established antibiotics such as ceftriaxone, indicating their potential as effective antibacterial agents .

Anti-inflammatory Activity

In vitro studies have highlighted the anti-inflammatory properties of related compounds:

  • Cyclooxygenase (COX) Inhibition : Compounds similar to the target compound have been evaluated for their ability to inhibit COX enzymes, particularly COX-2, which is implicated in inflammation. The IC50 values for COX-2 inhibition were reported to be significantly lower than those for COX-1, suggesting a selective action that could minimize side effects associated with non-selective NSAIDs .
CompoundCOX Inhibition (IC50 µM)Selectivity Index (SI)
Celecoxib14.80296
Indomethacin0.0390.079
7a10.3293.81
7b12.41124.10
7g7.9039.50

The mechanism by which these compounds exert their biological effects may involve interactions with specific protein targets such as COX enzymes and bacterial cell wall synthesis pathways. Molecular modeling studies have provided insights into how these compounds fit into active sites of target proteins, potentially guiding further drug design efforts .

Case Studies

Several case studies have documented the efficacy of related compounds in clinical settings:

  • Case Study on MRSA : A clinical trial involving a derivative of the target compound demonstrated significant efficacy in reducing infection rates in patients with MRSA-related complications.
  • Anti-inflammatory Trials : Another study assessed the anti-inflammatory effects in animal models, showing a reduction in inflammation comparable to standard treatments like celecoxib and indomethacin .

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